molecular formula C9H11BrF2N4O B2515689 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide CAS No. 1005631-88-8

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide

Cat. No.: B2515689
CAS No.: 1005631-88-8
M. Wt: 309.115
InChI Key: XGSOGNBXCDCIRW-UHFFFAOYSA-N
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Description

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide is a useful research compound. Its molecular formula is C9H11BrF2N4O and its molecular weight is 309.115. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemistry of Pyrazolines

Research on pyrazolines, a class of compounds closely related to the chemical structure of interest, highlights the synthetic versatility of these molecules for producing highly substituted variants. The development of synthetic routes to pentasubstituted 2H-pyrazoles provides key starting materials for several unique series of pyrazolines, which can be further transformed into hexasubstituted cyclopropanes through thermolysis. These reactions offer a pathway to synthesize structurally diverse compounds with potential applications in materials science and organic synthesis. Pyrazolines also serve as oxygen-atom transfer reagents, demonstrating their utility in creating complex molecular structures (Baumstark, Vásquez, & Mctush-Camp, 2013).

Pyrazole Heterocycles in Medicinal Chemistry

The pyrazole moiety, which is structurally similar to the compound , is recognized as a pharmacophore with significant implications in medicinal chemistry. Pyrazoles are integral to a wide array of biologically active compounds and serve as versatile synthons in organic synthesis. This diversity underlines the potential of pyrazole derivatives in discovering new therapeutic agents, with activities ranging from anticancer to antiviral effects. The synthesis of pyrazole appended heterocyclic skeletons demonstrates the importance of pyrazoles in the development of novel pharmaceuticals (Dar & Shamsuzzaman, 2015).

Pyrazoline Derivatives as Anticancer Agents

Investigations into pyrazoline derivatives have identified their significant potential as anticancer agents. Synthesis under microwave conditions and the biological evaluation of these compounds reveal their applicability in treating various cancers. The structural versatility of pyrazolines allows for the creation of derivatives with enhanced biological activities, showcasing the role of these compounds in the development of new therapeutic strategies against cancer (Sheetal et al., 2018).

Trifluoromethylpyrazoles in Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles, closely related in function to the target compound, have emerged as promising anti-inflammatory and antibacterial agents. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, plays a crucial role in determining the activity profile of these compounds. This highlights the significance of trifluoromethylpyrazoles in medicinal chemistry, providing a pathway for the development of novel agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Therapeutic Applications of Pyrazolines

Recent reviews have underscored the extensive therapeutic applications of pyrazoline derivatives, from antimicrobial to antinociceptive activities. This broad spectrum of pharmacological effects underlines the importance of pyrazoline-based compounds in drug discovery and development. The exploration of pyrazoline derivatives continues to offer promising avenues for the creation of new drugs with targeted therapeutic profiles (Shaaban, Mayhoub, & Farag, 2012).

Properties

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrF2N4O/c10-6-7(9(11)12)15-16(3-5(17)14-13)8(6)4-1-2-4/h4,9H,1-3,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSOGNBXCDCIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2CC(=O)NN)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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